molecular formula C19H16N2O2 B2655072 2-hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide CAS No. 341018-61-9

2-hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

Cat. No.: B2655072
CAS No.: 341018-61-9
M. Wt: 304.349
InChI Key: DBUICLKEUXDSCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is a chemical compound with the molecular formula C13H12N2O2 It is characterized by the presence of a hydroxyl group, a benzamide group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide typically involves the reaction of 2-hydroxybenzoic acid with 4-(pyridin-4-ylmethyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-oxo-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide.

    Reduction: Formation of 2-hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide
  • 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide
  • 2-Hydroxy-N-(pyridin-2-yl)benzamide

Uniqueness

2-Hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is unique due to the specific positioning of the pyridine ring and the benzamide group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-18-4-2-1-3-17(18)19(23)21-16-7-5-14(6-8-16)13-15-9-11-20-12-10-15/h1-12,22H,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUICLKEUXDSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.